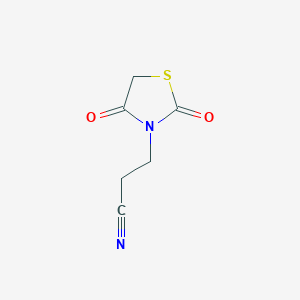

3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile

描述

属性

IUPAC Name |

3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c7-2-1-3-8-5(9)4-11-6(8)10/h1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRYILAXQKEABI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of Thioureas with α-Halo Nitriles

A widely applicable method involves the cyclocondensation of thioureas with α-halo nitriles. This route parallels the synthesis of 1,3-thiazinane derivatives reported by Cornia et al., where thiocarbamoyl intermediates react with dihaloalkanes. For 3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile:

Reaction Setup :

- A thiourea derivative (e.g., N-(2-cyanoethyl)thiourea) is treated with an α-halo nitrile (e.g., 3-bromopropanenitrile) in the presence of a base (e.g., triethylamine).

- The reaction proceeds via nucleophilic substitution, where the thiolate ion attacks the α-carbon of the nitrile, followed by intramolecular cyclization.

Optimization Insights :

Michael Addition Followed by Cyclization

The Michael addition of thiols to α,β-unsaturated nitriles offers a pathway to introduce the nitrile group prior to ring closure. This method mirrors the synthesis of 2-imino-1,3-thiazinane-4-one derivatives:

Stepwise Procedure :

- Michael Addition : Mercaptoacetic acid reacts with acrylonitrile to form 3-(mercapto)propanenitrile.

- Cyclization : The intermediate undergoes acid-catalyzed cyclization (e.g., using trifluoroacetic acid) to form the thiazolidinone ring, with concurrent oxidation introducing the 2,4-diketone functionality.

Key Observations :

Thionation of Cyano-Containing Amides

Thionation using Berzelius reagent (P$$4$$S$${10}$$) converts amides to thioamides, enabling subsequent cyclization. Adapted from the PMC study:

Synthetic Pathway :

- Amide Preparation : 3-Cyanopropionamide is synthesized via reaction of acrylonitrile with ammonia.

- Thionation : Treatment with P$$4$$S$${10}$$ in hexamethyldisiloxane (HMDO) yields 3-cyanopropionthioamide.

- Cyclization : Heating in acidic conditions (e.g., HCl/EtOH) induces ring closure to form the thiazolidinone.

Efficiency Metrics :

Alkylation of Pre-Formed Thiazolidinones

Post-synthetic modification of thiazolidinone cores offers an alternative route:

Methodology :

- Base Generation : Deprotonation of 2,4-thiazolidinedione with NaH in DMF.

- Alkylation : Reaction with 3-bromopropanenitrile at 60°C introduces the nitrile group.

Challenges :

- Competing N- vs. O-alkylation necessitates careful stoichiometric control.

- Yields range from 40–55%, lower than cyclocondensation routes.

Comparative Analysis of Synthetic Methods

The table below evaluates the four methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 65–70 | High | One-pot synthesis | Requires anhydrous conditions |

| Michael Addition | 50–65 | Moderate | Stereoselective | Polymerization side reactions |

| Thionation | 55–75 | Moderate | Utilizes stable amides | Toxic reagents (P$$4$$S$${10}$$) |

| Alkylation | 40–55 | Low | Modular functionalization | Low regioselectivity |

Applications and Derivatives

This compound serves as a precursor for:

化学反应分析

3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemistry

- Building Block for Complex Molecules: The compound serves as a versatile building block for synthesizing more complex molecules and materials in organic chemistry. Its structural features allow for further functionalization to create derivatives with enhanced properties.

- Cytotoxicity Studies: Research indicates that 3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown its potential in inhibiting cell proliferation in cancer models.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HCT116 | 5.0 | |

| MCF7 | 10.5 | |

| HUH7 | 7.8 |

Medicinal Chemistry

- Antidiabetic Activity: The compound has shown promise as a partial agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ), which is crucial in glucose and lipid metabolism regulation. This activity suggests potential applications in developing new antidiabetic agents.

Industrial Applications

- Pharmaceutical Development: The compound's unique structure makes it a candidate for developing new pharmaceuticals targeting metabolic disorders and cancers. Its derivatives may also find applications in agrochemicals due to their biological activities.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cells through mitochondrial pathways. The research involved treating various cancer cell lines with the compound and measuring cell viability using MTT assays.

Case Study 2: Antidiabetic Effects

In another study focused on metabolic diseases, the compound was evaluated for its effects on glucose uptake in adipocytes. Results indicated that it significantly enhanced glucose uptake compared to control groups, highlighting its potential as an antidiabetic agent.

作用机制

The mechanism of action of 3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile

- Formula : C₁₂H₇N₃OS; MW : 241.28 g/mol .

- Structure: Features a phenyl-substituted thiazolidinone ring fused with a propanedinitrile group. The crystal structure (monoclinic, space group C -2yc) reveals hydrogen-bonded packing, stabilizing the planar conformation of the thiazolidinone ring .

- Key Difference : The dinitrile moiety enhances electron-withdrawing properties compared to the single nitrile in the target compound.

3-Phenyl-2-thioxo-1,3-thiazolidin-4-one

- Formula: C₉H₇NOS₂; MW: 209.28 g/mol .

- Structure : Replaces the 4-oxo group in thiazolidinedione with a thioxo (S=O) group, forming a rhodanine scaffold.

- Biological Relevance : Exhibits anticonvulsant, antibacterial, and antidiabetic activities due to enhanced sulfur-mediated interactions with biological targets .

Derivatives with Modified Heterocycles or Side Chains

4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB)

3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile

- Formula : C₁₄H₁₆N₃O; MW : 242.30 g/mol .

- Structure: Replaces the thiazolidinone core with a piperazine ring linked to a phenethyl group.

Complex Hybrid Structures

3-Oxo-3-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)-2-(4-phenyl-1,3-thiazol-2(3H)-ylidene)propanenitrile

- Formula : C₂₁H₁₄N₂O₃S; MW : 374.41 g/mol .

- Structure: Integrates a thiazole ring, isochromenone, and nitrile groups.

- Properties : High density (1.394 g/cm³) and boiling point (620°C), suggesting thermal stability for material science applications .

Comparative Analysis Table

Research Findings and Implications

- Pharmacological Potential: The thiazolidinedione core in the target compound and 5FB demonstrates significant receptor-binding capabilities, particularly in metabolic and oncological pathways .

- Structural Stability : Crystallographic studies on 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile highlight the role of hydrogen bonding in stabilizing planar conformations, which may influence drug design .

- Functional Versatility : Hybrid structures like the isochromen-thiazole derivative expand applications into materials science due to their thermal resilience .

生物活性

3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile is a compound belonging to the thiazolidinedione family, recognized for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 258.3 g/mol. The compound features a nitrile functional group and a thiazolidinedione structure that contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H10N2O2S |

| Molecular Weight | 258.3 g/mol |

| IUPAC Name | 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile |

| InChI Key | ROMFZBBIJSONPM-LUAWRHEFSA-N |

The biological activity of this compound is primarily attributed to its interaction with several molecular targets:

- PPAR-γ Agonism : The compound acts as a partial agonist for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism. This interaction suggests potential antidiabetic effects through the modulation of gene expression related to metabolic pathways.

- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The specific pathways through which it induces apoptosis or inhibits cell proliferation require further investigation .

Biological Activity Studies

Recent research has highlighted the compound's promising biological activities:

- Antidiabetic Activity : In vitro studies have demonstrated that compounds similar to this compound can lower blood glucose levels in diabetic models by enhancing insulin sensitivity .

- Antimicrobial Properties : The compound has shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans .

Cytotoxicity Assays

In one study, various derivatives of thiazolidinediones were synthesized and tested for their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited potent anticancer activity with IC50 values ranging from 10 to 30 µM .

Antimicrobial Screening

A series of compounds derived from thiazolidinediones were screened for their antimicrobial properties. The results showed that many compounds had minimum inhibitory concentration (MIC) values below 1000 µg/mL against several bacterial strains. Notably, one derivative displayed an MIC of 625 µg/mL against S. aureus .

常见问题

Q. Basic

- NMR spectroscopy :

- ¹H NMR : Look for the thiazolidinone ring protons (δ 3.5–4.2 ppm for CH₂ groups) and nitrile proton absence (confirms cyano group formation) .

- ¹³C NMR : Peaks at δ 170–175 ppm confirm the 2,4-dioxo thiazolidinone moiety .

- IR spectroscopy : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) .

- X-ray crystallography : Resolves spatial arrangement of the thiazolidinone ring and nitrile group; SHELXL software refines crystal structures .

How can researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. anticancer efficacy) of thiazolidinone derivatives?

Q. Advanced

- Comparative bioassays : Test the compound against standardized bacterial strains (e.g., S. aureus, E. coli) and cancer cell lines (e.g., MCF-7, HeLa) under identical conditions to isolate activity variations .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing the nitrile with a carboxyl group) to assess functional group contributions .

- Computational docking : Use tools like AutoDock to model interactions with bacterial enzymes (e.g., DNA gyrase) versus human kinases (e.g., EGFR), identifying target-specific binding modes .

What computational strategies are recommended for predicting the compound's reactivity or interaction with biological targets?

Q. Advanced

- Molecular dynamics (MD) simulations : Analyze conformational stability in aqueous or lipid bilayer environments using GROMACS .

- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to predict reactivity at the nitrile or carbonyl groups .

- PASS algorithm : Predict biological activity spectra (e.g., antidiabetic, antimicrobial) based on structural fingerprints .

What are the documented stability profiles under varying conditions, and how should storage protocols be optimized?

Q. Basic

- Thermal stability : Decomposition occurs above 150°C, releasing cyanide gas; store at RT (20–25°C) in airtight containers .

- Light sensitivity : Protect from UV exposure to prevent photodegradation of the thiazolidinone ring .

- Solvent compatibility : Stable in DMSO or ethanol for >6 months at -20°C; avoid aqueous buffers (pH <5 hydrolyzes the nitrile group) .

How to design structure-activity relationship (SAR) studies to identify key functional groups responsible for observed bioactivity?

Q. Advanced

- Analog synthesis : Modify the thiazolidinone ring (e.g., introduce methyl groups at C3) or replace the nitrile with halogens .

- Biological screening : Test analogs in dose-response assays (e.g., IC₅₀ determinations) against target enzymes (e.g., PPAR-γ for antidiabetic activity) .

- QSAR modeling : Use partial least squares (PLS) regression to correlate electronic parameters (e.g., logP, HOMO/LUMO) with activity trends .

What are the common side reactions during synthesis, and how can they be minimized?

Q. Basic

- Cyano group hydrolysis : Occurs in acidic or aqueous conditions; use anhydrous solvents and inert atmospheres .

- Ring-opening of thiazolidinone : Mitigated by avoiding strong bases (e.g., NaOH) during purification; opt for mild bases like NaHCO₃ .

- Dimerization : Prevented by maintaining low reaction concentrations (<0.1 M) and slow addition of reagents .

What experimental approaches validate the compound's mechanism of action in enzyme inhibition studies?

Q. Advanced

- Kinetic assays : Measure Michaelis-Menten constants (Kₘ, Vₘₐₓ) with/without the inhibitor to determine competitive/non-competitive binding .

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., aldose reductase) to visualize binding pockets; refine structures using SHELXL .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。